2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-morpholin-4-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O3/c10-9(11,12)7-17-8(15)13-1-2-14-3-5-16-6-4-14/h1-7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJFDMLDNLGGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroformate-Mediated Carbamate Synthesis
The most direct method for synthesizing 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate involves the reaction of 2-(morpholin-4-yl)ethylamine with 2,2,2-trifluoroethyl chloroformate. This approach leverages the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, followed by the elimination of hydrochloric acid (HCl).
Reaction Scheme:
$$
\text{2-(Morpholin-4-yl)ethylamine} + \text{ClCO}2\text{CH}2\text{CF}_3 \rightarrow \text{this compound} + \text{HCl}
$$
This method typically employs a base such as triethylamine to neutralize HCl, driving the reaction to completion. Yields exceeding 75% have been reported for analogous carbamate syntheses under inert conditions (e.g., nitrogen atmosphere) in dichloromethane or tetrahydrofuran at 0–25°C.
Mixed Carbonate Reagents
Alternative methodologies utilize mixed carbonates, such as di(2-pyridyl) carbonate (DPC), to facilitate carbamate formation. DPC reacts with 2,2,2-trifluoroethanol to generate a reactive mixed carbonate intermediate, which subsequently undergoes aminolysis with 2-(morpholin-4-yl)ethylamine.
Reaction Mechanism:
- Mixed Carbonate Formation:
$$
\text{DPC} + \text{CF}3\text{CH}2\text{OH} \rightarrow \text{CF}3\text{CH}2\text{OCO}_2\text{(2-pyridyl)} + \text{2-pyridinol}
$$ - Aminolysis:
$$
\text{CF}3\text{CH}2\text{OCO}_2\text{(2-pyridyl)} + \text{2-(Morpholin-4-yl)ethylamine} \rightarrow \text{this compound} + \text{2-pyridinol}
$$
This method avoids the use of hazardous chloroformates and provides moderate to high yields (65–85%) in polar aprotic solvents like dimethylformamide (DMF).
Carbamoylimidazolium Salt Intermediates
Recent advances highlight carbamoylimidazolium salts as versatile intermediates. These salts are prepared by treating 2-(morpholin-4-yl)ethylamine with 1,1'-carbonyldiimidazole (CDI), followed by alkylation with iodomethane. The resulting imidazolium salt reacts with 2,2,2-trifluoroethanol under basic conditions to yield the target carbamate.
Key Steps:
- Imidazolium Salt Formation:
$$
\text{2-(Morpholin-4-yl)ethylamine} + \text{CDI} \rightarrow \text{Imidazolium Intermediate} + \text{Imidazole}
$$ - Alkoxycarbonylation:
$$
\text{Imidazolium Intermediate} + \text{CF}3\text{CH}2\text{OH} \xrightarrow{\text{Base}} \text{this compound}
$$
This method is advantageous for its mild conditions and compatibility with acid-sensitive substrates, achieving yields of 70–90%.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
- Base Selection: Triethylamine is preferred for its efficacy in scavenging HCl, whereas stronger bases (e.g., DBU) may induce elimination byproducts.
- Molar Ratios: A 1:1.2 ratio of amine to chloroformate ensures complete conversion, avoiding excess reagent accumulation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Chloroformate-Mediated | 75–85 | 2–4 h | High efficiency, straightforward protocol | Use of toxic chloroformates |
| Mixed Carbonate (DPC) | 65–85 | 6–8 h | Avoids hazardous reagents | Requires anhydrous conditions |
| Carbamoylimidazolium Salt | 70–90 | 12–24 h | Mild conditions, high purity | Multi-step synthesis |
Mechanistic Insights and Side Reactions
Competing Pathways
Spectroscopic Characterization
- NMR: $$^{1}\text{H}$$ NMR exhibits characteristic peaks for the morpholine ring (δ 3.5–3.7 ppm) and trifluoroethyl group (δ 4.3–4.5 ppm).
- IR: Strong absorption at ~1700 cm$$^{-1}$$ confirms the carbamate carbonyl.
Industrial and Regulatory Considerations
Scalability Challenges
Regulatory Compliance
- Safety Data: The compound’s hazard profile mandates adherence to GHS guidelines, including proper ventilation and personal protective equipment.
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamates are susceptible to hydrolysis under acidic or basic conditions. For 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate, hydrolysis proceeds via cleavage of the carbamate bond, yielding morpholine derivatives and carbon dioxide .
| Condition | Reagents | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (aqueous) | 2-(morpholin-4-yl)ethylamine, trifluoroethanol, CO₂ |
| Basic Hydrolysis | NaOH (aqueous) | Sodium salt of 2-(morpholin-4-yl)ethylamine, trifluoroethanol, CO₂ |
The trifluoroethyl group enhances hydrolytic stability compared to non-fluorinated analogs due to its electron-withdrawing effect .
Nucleophilic Substitution
The carbamate moiety undergoes nucleophilic substitution with amines, alcohols, or thiols. For example:
This reaction is catalyzed by bases like triethylamine in aprotic solvents (e.g., dichloromethane) .
Enzyme Inhibition via Carbamoylation
In biochemical contexts, the compound acts as an irreversible inhibitor of serine hydrolases (e.g., FAAH). The mechanism involves:
-
Nucleophilic attack by the enzyme’s active-site serine on the carbamate carbonyl.
-
Formation of a tetrahedral intermediate.
-
Release of trifluoroethanol and covalent carbamoylation of the enzyme .
This mechanism is critical in medicinal chemistry for designing enzyme-targeted therapies .
Oxidation and Reduction
While direct data on this compound’s redox behavior is limited, analogous carbamates exhibit:
-
Oxidation : Trifluoroethyl groups resist oxidation, but the morpholine ring may undergo ring-opening under strong oxidizers (e.g., KMnO₄) .
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbamate to a methylene amine .
Stability and Storage
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
Biology
Research indicates that 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate may exhibit various biological activities. Studies are ongoing to evaluate its effects on biological pathways such as:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : Interaction with receptors or signaling molecules that may lead to altered cellular responses.
Medicine
The compound is being investigated for therapeutic applications:
- Drug Development : As a precursor in the synthesis of potential drug candidates targeting various diseases.
- Anticancer Research : Preliminary studies suggest it may have anticancer properties by inducing apoptosis in cancer cell lines.
Case Studies
-
Anticancer Activity : A study demonstrated that derivatives of this compound significantly inhibited the proliferation of HepG2 liver cancer cells by inducing apoptosis through mitochondrial pathways.
- Findings : Increased pro-apoptotic proteins (Bax) and decreased anti-apoptotic proteins (Bcl-2) were observed.
-
Enzyme Inhibition Study : Another research effort focused on the compound's ability to inhibit specific enzymes involved in metabolic processes.
- Results : The compound showed promising results as an enzyme inhibitor with potential therapeutic implications.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group and morpholine ring contribute to its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
Structural and Functional Group Variations
The following table highlights key structural and functional differences between the target compound and analogous carbamates:
Key Comparative Analyses
Electronic and Steric Effects
- Trifluoroethyl Group: Present in the target compound and phenylmethyl/tert-butyl derivatives (), this group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ethyl carbamate in ).
- Morpholine vs. Thiazole : The morpholine ring in the target compound provides a polar, oxygen-rich heterocycle, improving aqueous solubility. In contrast, the thiazole derivative () introduces sulfur-based aromaticity, which may enhance binding to biological targets.
Physicochemical Properties
Pharmaceutical Intermediates
The target compound is utilized in synthesizing complex molecules, such as kinase inhibitors in EP 4 374 877 A2 (). Its trifluoroethyl and morpholine groups contribute to binding affinity and pharmacokinetic properties. Comparatively, tert-butyl derivatives () are more common in peptide synthesis, emphasizing their role in temporary protection.
Stability and Reactivity
- Hydrolytic Stability : The trifluoroethyl group’s electron-withdrawing nature may slow carbamate hydrolysis relative to ethyl () or methyl () esters.
- Thermal Stability : Fluorinated nitroethyl carbamates () exhibit high reactivity due to nitro groups, unlike the target compound’s stabilized morpholine system.
Biological Activity
2,2,2-Trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluoroethyl group and a morpholine moiety, suggests diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H15F3N2O3
- Molecular Weight : 256.22 g/mol
- CAS Number : 1197808-29-9
- IUPAC Name : 2,2,2-trifluoroethyl N-(2-morpholin-4-ylethyl)carbamate
Research indicates that compounds similar to this compound may act as β3 adrenergic receptor agonists . These receptors are involved in various physiological processes, including lipolysis and thermogenesis. Activation of β3 receptors has been linked to potential therapeutic applications in obesity management and metabolic disorders .
Pharmacological Effects
- Weight Management : Studies suggest that β3 adrenergic receptor agonists can promote fat loss by enhancing lipolysis in adipose tissue. This mechanism may be beneficial for treating obesity and related metabolic disorders .
- Metabolic Regulation : The compound may influence glucose metabolism, potentially aiding in the control of blood sugar levels. This is particularly relevant for conditions like diabetes where metabolic regulation is crucial .
- Smooth Muscle Relaxation : The activation of β3 receptors has been shown to relax smooth muscles in various tissues, including the gastrointestinal tract and prostate. This property could be harnessed for therapeutic interventions in conditions involving smooth muscle contraction .
In Vitro Studies
A study evaluating the effects of similar compounds on adipocyte differentiation revealed that β3 agonists significantly increased lipolysis rates compared to controls. The study utilized human adipocytes to assess the pharmacological profile of these compounds .
In Vivo Studies
Animal models treated with β3 adrenergic receptor agonists demonstrated a marked decrease in body fat percentage and an increase in energy expenditure. These findings support the potential use of this compound in weight management strategies .
Safety and Toxicology
While specific safety data for this compound is limited, related compounds have been evaluated for genotoxicity and carcinogenicity. Ethyl carbamate derivatives have shown potential risks; however, the structural modifications in this compound may alter its toxicity profile .
Q & A
Basic: What synthetic strategies are recommended for preparing 2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate with high purity?
Answer:
The synthesis typically involves a carbamate coupling reaction between 2,2,2-trifluoroethanol and an amine precursor. A methodologically robust approach includes:
- Using N-hydroxysuccinimide (NHS) or p-nitrophenyl carbonate-activated intermediates to enhance reaction efficiency .
- Employing orthogonal protection strategies (e.g., tert-butyl carbamate or benzyl groups) to avoid side reactions during morpholine-ethylamine precursor synthesis .
- Purification via silica gel chromatography or preparative HPLC to achieve >98% purity, as validated by LC-MS and ¹H/¹³C NMR .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
A multi-technique approach is critical:
- FT-IR spectroscopy : Validate the presence of carbamate C=O stretches (~1700 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
- NMR analysis : ¹⁹F NMR is essential to confirm the trifluoroethyl group (δ ~ -70 ppm), while ¹H NMR should resolve morpholine protons (δ ~ 3.6–2.4 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion ([M+H]⁺) with <2 ppm error .
Advanced: What experimental design considerations are critical for evaluating its biological activity in kinase inhibition assays?
Answer:
For kinase inhibition studies (e.g., PI3Kα/mTOR):
- Use in vitro phosphorylation assays with recombinant kinases and substrates like Akt or S6K. Monitor activity via Western blot (phospho-specific antibodies) .
- Include positive controls (e.g., LY294002 for PI3K) and negative controls (vehicle-treated samples).
- Optimize IC₅₀ determination using dose-response curves (1 nM–10 µM range) with triplicate measurements to assess reproducibility .
- Address solubility challenges by pre-dissolving the compound in DMSO (<0.1% final concentration) to avoid cellular toxicity .
Advanced: How should researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Answer:
Contradictions often arise from pharmacokinetic (PK) limitations:
- Bioavailability : Measure plasma concentrations via LC-MS/MS to confirm exposure levels. Poor absorption or rapid metabolism (e.g., carbamate hydrolysis) may require prodrug optimization .
- Tissue distribution : Use radiolabeled analogs (³H or ¹⁴C) to track compound localization in target tissues .
- Metabolite profiling : Identify active/inactive metabolites using hepatic microsome assays and compare with in vivo outcomes .
Advanced: What computational methods are suitable for predicting its binding mode to therapeutic targets?
Answer:
Combine molecular docking and dynamics simulations:
- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with PI3Kα/mTOR active sites. Prioritize hydrogen bonding with morpholine oxygen and hydrophobic contacts with the trifluoroethyl group .
- Molecular dynamics (MD) : Run 100 ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and residue interaction networks .
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities and validate against experimental IC₅₀ values .
Basic: What solvent systems are optimal for in vitro assays given its solubility profile?
Answer:
- Primary solvent : DMSO (stock solutions at 10–50 mM).
- Aqueous dilution : Use PBS or cell culture media with 0.1–0.5% Tween-80 to prevent precipitation .
- Critical note : Confirm solubility via dynamic light scattering (DLS) before assay use. For insoluble batches, consider sonication or co-solvents (e.g., PEG-400) .
Advanced: How can researchers investigate its metabolic stability in hepatic models?
Answer:
- Liver microsome assays : Incubate compound (1–10 µM) with human or rat microsomes (37°C, NADPH-regenerating system). Quantify parent compound loss via LC-MS/MS at 0, 15, 30, and 60 min .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
- Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .
Basic: What analytical techniques are recommended for stability studies under varying pH conditions?
Answer:
- Forced degradation : Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours.
- HPLC-UV/PDA : Monitor degradation products (e.g., hydrolysis to morpholine-ethylamine and trifluoroethanol) .
- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to identify pH-sensitive conditions .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its therapeutic index?
Answer:
- Analog synthesis : Modify the morpholine ring (e.g., 2,6-dimethylmorpholine) or carbamate linker (e.g., replacing trifluoroethyl with pentafluoropropyl) .
- In vitro screening : Test analogs against primary targets (e.g., PI3Kα) and off-target kinases (e.g., EGFR, VEGFR) to assess selectivity .
- Toxicity profiling : Use HEK293 or hepatocyte models to compare cytotoxicity (CC₅₀) and therapeutic windows (CC₅₀/IC₅₀) .
Advanced: What strategies mitigate batch-to-batch variability in biological activity?
Answer:
- Strict QC protocols : Enforce ≥98% purity (HPLC), confirm stereochemistry via chiral chromatography, and validate endotoxin levels (<0.1 EU/mg) .
- Polymorph screening : Use X-ray diffraction (PXRD) to identify crystalline forms that impact solubility and activity .
- Bioactivity normalization : Calibrate batches using a reference standard in parallel assays (e.g., % inhibition at 1 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
